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Compound of Interest

Compound Name: Fmoc-Gly-CHN2

CAS No.: 275816-73-4

Cat. No.: B557584 Get Quote

Product: Fmoc-Glycyl-Diazomethane (Fmoc-Gly-CHN2) Category: Irreversible Protease

Inhibitors / Activity-Based Probes Document ID: TS-ABPP-042 Last Updated: February 2026

Executive Summary: The Mechanism of Interference
Fmoc-Gly-CHN2 is a potent, irreversible inhibitor targeting serine and cysteine proteases.

While invaluable for Activity-Based Protein Profiling (ABPP) and mechanistic studies, its

chemical reactivity and the physicochemical properties of the Fmoc group frequently introduce

artifacts in downstream analysis.

The Core Problem: The diazomethyl ketone group (-CO-CHN2) is an electrophilic "warhead"

designed to alkylate active site thiols or hydroxyls. However, unreacted probe remaining in the

sample is not inert. It reacts with acidic mobile phase modifiers (Formic Acid, TFA) and creates

hydrophobic background noise that suppresses ionization in Mass Spectrometry (MS) and fouls

Reverse Phase (RP) columns.[1][2]

Module 1: Chemical & Spectral Interference Profile
The Chemistry of Artifacts
When Fmoc-Gly-CHN2 is not fully removed prior to acidification (a common step in LC-MS

sample prep), the diazo group reacts with the acid to form stable esters. These esters co-elute

with peptides and mimic biological analytes.
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Table 1: Calculated Mass Shifts & Artifacts

Analyte State
Chemical
Structure

Formula
Monoisotopic
Mass (Da)

Mass Shift (vs.
Native)

Native Probe Fmoc-Gly-CHN₂ C₁₉H₁₇N₃O₃ 335.13 N/A

Protein Adduct
Protein-S-CH₂-

CO-Gly-Fmoc

Protein +

C₁₉H₁₇NO₃
Protein + 307.12 +307.12 Da

Formic Acid

Artifact

Fmoc-Gly-CH₂-

O-CHO
C₂₀H₁₉NO₅ 353.13

+18 Da (vs

Probe)

TFA Artifact
Fmoc-Gly-CH₂-

O-CO-CF₃
C₂₁H₁₈F₃NO₄ 421.12

+86 Da (vs

Probe)

Expert Insight: The "Formic Acid Artifact" (353.13 Da) is frequently misidentified as an oxidized

methionine derivative or a water adduct of the probe during rapid profiling.
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Figure 1: Mechanistic pathways leading to analytical interference. Note that both the desired

complex and the acid-catalyzed artifacts contribute to UV baseline issues.

Module 2: Troubleshooting Guide (FAQ)
LC-MS/MS Anomalies
Q: Why do I see severe signal suppression of my peptides when Fmoc-Gly-CHN2 is present?

A: This is a "hydrophobic masking" effect. The Fmoc (Fluorenylmethyloxycarbonyl) group is

highly aromatic and hydrophobic.

Chromatography: Excess free probe elutes late in the gradient (high % Acetonitrile), often

co-eluting with hydrophobic peptides.

Ionization: In Electrospray Ionization (ESI), the hydrophobic Fmoc-species compete

effectively for surface charge on the droplet, suppressing the ionization of less hydrophobic

hydrophilic peptides. Action: You must perform a rigorous cleanup (See Module 4) to remove

free probe before LC-MS injection.

Q: I see a peak at m/z 354. What is this? A: This is likely the protonated ion [M+H]+ of the

Formic Acid Artifact (Neutral mass 353.13 Da).

Cause: You dissolved your sample in 0.1% Formic Acid without removing the excess

diazomethyl ketone first. The diazo carbon reacted with the formate.

Verification: Check for the characteristic Fmoc fragmentation pattern (daughter ion at 179.08

Da, the dibenzofulvene carbocation) in MS/MS.

Chromatographic Issues (HPLC/UPLC)
Q: My UV baseline at 214nm and 280nm is erratic. Why? A: The Fmoc group has strong UV

absorption bands that interfere with standard protein detection.

Absorption Maxima: ~265 nm, ~290 nm, and ~301 nm.
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Interference: The tail of the 265 nm peak extends into the 280 nm range

(Tryptophan/Tyrosine detection).

Ghost Peaks: If the pH rises (e.g., using Ammonium Bicarbonate), the Fmoc group may

cleave, releasing dibenzofulvene. This is a highly reactive, UV-active species that

polymerizes on the column, causing "ghost peaks" in subsequent runs.

Module 3: Biochemical Assay Interference
Q: Can I use Fmoc-Gly-CHN2 in a fluorescence-based activity assay? A: Use with extreme

caution.

Quenching: The Fmoc group can act as a quencher for certain fluorophores (e.g., MCA or

EDANS) via π-π stacking interactions if the substrate and inhibitor binding sites are proximal.

Inner Filter Effect: Because Fmoc absorbs UV light, high concentrations of the inhibitor can

absorb the excitation energy intended for your fluorogenic substrate, leading to false

inhibition data (the enzyme is active, but the signal is absorbed by the inhibitor).

Module 4: Remediation Protocols
To ensure data integrity, unreacted Fmoc-Gly-CHN2 must be removed before acidification or

downstream analysis.

Protocol A: Protein Precipitation (Recommended for
Proteomics)
Removes 99% of free probe and prevents esterification artifacts.

Incubation: Perform inhibition reaction (e.g., 30 min @ 37°C, pH 7.4).

Quench: Do NOT add acid yet.

Precipitate: Add 4 volumes of ice-cold Acetone or Methanol/Chloroform (4:1).

Incubate: -20°C for 1 hour (or overnight).

Spin: Centrifuge at 14,000 x g for 10 min at 4°C.
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Wash: Remove supernatant (containing free Fmoc-Gly-CHN2). Wash pellet gently with 200

µL ice-cold methanol.

Re-dissolve: Air dry pellet briefly (2 min) and resolubilize in digestion buffer (e.g., 8M Urea or

SDC buffer).

Analyze: Proceed to Trypsin digestion and LC-MS.

Protocol B: Spin Desalting (Recommended for Activity
Assays)
Maintains native protein structure while removing small molecule inhibitors.

Equilibrate: Use a Zeba™ Spin Desalting Column (7K MWCO) or equivalent. Equilibrate with

assay buffer (3x washes).

Load: Apply the reaction mixture (Enzyme + Inhibitor) to the center of the resin bed.

Spin: Centrifuge according to manufacturer specs (usually 1000 x g for 2 min).

Collect: Flow-through contains the protein (inhibited); the small molecule Fmoc-Gly-CHN2
remains trapped in the resin pores.
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Figure 2: Decision matrix for removing unreacted probe based on downstream application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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